3-(Trifluoromethyl)pyridine-2-carboxylic Acid
Overview
Description
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, also known as 3-(Trifluoromethyl)-2-picolinic acid, is a chemical compound with the molecular formula C7H4F3NO2 . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid is characterized by the presence of a pyridine ring with a trifluoromethyl group and a carboxylic acid group . The compound has a molecular weight of 191.11 .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)pyridine-2-carboxylic Acid is a solid at 20°C . It has a melting point of 113°C . The compound is soluble in methanol .Scientific Research Applications
Metalation and Functionalization
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, along with other trifluoromethyl-substituted pyridines and quinolines, can undergo selective metalation and subsequent functionalization at specific positions. This process allows for the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids uncontaminated by regioisomers, which can be useful in synthetic organic chemistry and material science (Schlosser & Marull, 2003).
Crystal Structure Analysis
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals a unique water-bridged hydrogen-bonding network. Such structural analyses are important in understanding the molecular interactions and packing in solid states, which has implications in materials science and molecular engineering (Ye & Tanski, 2020).
Vibrational Spectrum and Computational Studies
In-depth studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, another closely related compound, involve recording its vibrational spectrum and conducting computational analyses. These studies contribute to a better understanding of the molecule’s properties, which can be pivotal in designing materials with specific optical or electronic properties (Vural, 2016).
Luminescent Properties
Research into the luminescent properties of complexes involving trifluoromethyl-substituted pyridine derivatives, like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, has shown potential in developing new luminescent materials. These materials can have applications in lighting, display technologies, and possibly in bioimaging (Ye et al., 2013).
Synthesis of Pesticides
Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, which include a pyridine ring and trifluoromethyl group, are being researched for their potential use in pesticide synthesis. This highlights the role of trifluoromethyl-substituted pyridine derivatives in agricultural chemistry (Liu et al., 2006).
Coordination Polymers
Studies involving coordination polymers with pyridine-2,3-dicarboxylic acid demonstrate the potential of pyridine derivatives in forming metal-organic frameworks (MOFs). These MOFs have applications in catalysis, molecular recognition, and ion exchange (Tabatabaee et al., 2011).
Safety And Hazards
Future Directions
The use of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
properties
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLBOPLZYJGPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530647 | |
Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-2-carboxylic Acid | |
CAS RN |
87407-12-3 | |
Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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